2-(2,5-Dimethylbenzoyl)benzoic acid
Description
Structural Significance and Molecular Architecture within Benzoylbenzoic Acid Systems
The molecular architecture of 2-(2,5-Dimethylbenzoyl)benzoic acid is characterized by two key functional groups: a carboxylic acid group and a ketone, which links two phenyl rings. This arrangement places it within the benzophenone (B1666685) derivative family. Specifically, it consists of a benzoic acid moiety where a (2,5-dimethylphenyl)carbonyl group is attached to the second carbon atom of the benzene (B151609) ring.
The defining feature of this molecule is the presence and position of the two methyl groups on the terminal phenyl ring. This "dimethyl substitution pattern" at the 2 and 5 positions creates a distinct steric and electronic environment. Sterically, the methyl groups can influence the conformation of the molecule by restricting the rotation around the carbon-carbon bonds connecting the carbonyl group and the phenyl rings. This can affect how the molecule interacts with other molecules or fits into the active sites of enzymes. Electronically, the methyl groups are electron-donating, which can influence the reactivity of the aromatic ring in reactions such as electrophilic aromatic substitution. This unique combination of steric hindrance and electronic effects distinguishes its chemical properties and reactivity from other benzoylbenzoic acid isomers and derivatives.
Academic Relevance of Substituted Benzoylbenzoic Acid Scaffolds
The substituted benzoylbenzoic acid scaffold is of significant academic interest, particularly in the field of medicinal chemistry. These structures serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. preprints.orgresearchgate.net Research has demonstrated that derivatives of this scaffold can act as potent inhibitors of various biological targets.
For example, a study focused on designing dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers, utilized a 2,5-substituted benzoic acid scaffold. nih.gov The carboxyl group of the benzoic acid was found to be crucial, forming a key hydrogen bond with an arginine residue (Arg263) in the Mcl-1 protein, mimicking the interaction of natural pro-apoptotic proteins. nih.gov The nature and size of the substituents on the aromatic scaffold were shown to be critical in determining the binding mode and occupancy of hydrophobic pockets within the protein. nih.gov
In a different area of research, para-substituted benzoic acid derivatives based on a rhodanine (B49660) scaffold were identified as competitive inhibitors of Slingshot (SSH) phosphatases. nih.gov These enzymes play a role in cytoskeleton dynamics, and their inhibition has therapeutic potential in cancer and infectious diseases. The identified compounds were shown to inhibit cell migration, highlighting the potential of this chemical scaffold in developing targeted therapies. nih.gov These examples underscore the academic relevance of substituted benzoic acid frameworks as a foundation for designing targeted enzyme inhibitors and other biologically active molecules. preprints.org
Historical Context and Evolution of Research on Related Aromatic Carboxylic Acids
Aromatic carboxylic acids, the class of compounds to which this compound belongs, have a long and rich history in organic chemistry. numberanalytics.com Their discovery dates back to the early days of the science, with benzoic acid itself being discovered in the 16th century. researchgate.net These compounds are defined by a carboxyl group (-COOH) attached directly to an aromatic ring. numberanalytics.com
Early methods for synthesizing aromatic carboxylic acids primarily involved the oxidation of alkyl groups attached to an aromatic ring, using strong oxidizing agents like potassium permanganate (B83412). numberanalytics.com Over time, the synthetic repertoire expanded significantly. The development of methods such as the carboxylation of Grignard reagents (the reaction of an organomagnesium halide with carbon dioxide) and the hydrolysis of nitriles provided more versatile routes to these compounds, allowing for more complex substitution patterns. numberanalytics.comwikipedia.org
The evolution of research has been driven by the vast utility of aromatic carboxylic acids. They are not only important intermediates in chemical synthesis but are also found in numerous natural products and are key components in many pharmaceuticals, polymers, and dyes. numberanalytics.comnumberanalytics.com For instance, acetylsalicylic acid (aspirin) is a well-known aromatic carboxylic acid derivative. numberanalytics.com The continuous development of novel synthetic methods, including modern photocatalytic approaches that use carboxylic acids as radical precursors, reflects the ongoing importance of this class of compounds in chemical research. longdom.org
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethylbenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h3-9H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQICWAIMLICSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975698 | |
| Record name | 2-(2,5-Dimethylbenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60288-22-4 | |
| Record name | 60288-22-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,5-Dimethylbenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-DIMETHYLBENZOYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 2 2,5 Dimethylbenzoyl Benzoic Acid
Classical Approaches to Benzoylbenzoic Acid Derivative Synthesis
The foundational methods for synthesizing 2-(2,5-dimethylbenzoyl)benzoic acid and its analogs rely on well-understood condensation and acylation reactions.
A principal and widely utilized method for the synthesis of this compound involves the condensation reaction between phthalic anhydride (B1165640) and p-xylene (B151628). chemicalbook.com This reaction is a specific example of a broader class of reactions used to produce various polymer compounds. zbaqchem.com The process is typically catalyzed by a Lewis acid, with aluminum chloride being a conventional choice. google.com The reaction of phthalic anhydride with an alcohol, in this case, the aromatic hydrocarbon, leads to the formation of an ester. terrificscience.org
The general steps of this condensation reaction are:
Activation of phthalic anhydride by the Lewis acid catalyst.
Electrophilic attack of the activated phthalic anhydride on the p-xylene ring.
Subsequent hydrolysis to yield the final carboxylic acid product.
This method offers a direct route to the desired product, and variations in the substituted aromatic hydrocarbon can be used to produce a range of benzoylbenzoic acid derivatives.
Friedel-Crafts acylation is a cornerstone of organic synthesis and represents the most common approach for preparing this compound. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, mediated by a strong Lewis acid catalyst. libretexts.org
C₆H₄(CO)₂O + C₆H₄(CH₃)₂ → C₁₆H₁₄O₃ wikipedia.orgchemspider.com
While effective, traditional Friedel-Crafts reactions often require stoichiometric amounts of the Lewis acid catalyst, which can lead to significant waste and environmental concerns. google.com
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
| Phthalic anhydride, p-Xylene | [bmim]Cl*AlCl₃ | 40°C, 7 h | This compound | 86% | chemicalbook.com |
| Phthalic anhydride, Benzene (B151609) | AlCl₃ | Not specified | o-Benzoylbenzoic acid | Not specified | google.com |
Advanced Synthetic Techniques
In response to the limitations of classical methods, researchers have focused on developing more efficient and sustainable synthetic strategies. These advanced techniques aim to improve catalyst efficiency, reduce waste, and provide alternative reaction pathways.
A significant area of advancement lies in the development of catalytic acylation methods that move beyond the use of stoichiometric Lewis acids. Research has explored the use of various catalysts to make the acylation process more environmentally friendly and cost-effective.
For instance, the use of highly active chloroaluminate ionic liquids as catalysts for the acylation of benzene with phthalic anhydride has been investigated. google.com These ionic liquids can be reused, which addresses the waste issues associated with traditional catalysts like anhydrous aluminum trichloride. google.com While specific applications to this compound are still emerging, these catalytic systems show promise for the broader class of benzoylbenzoic acid syntheses. Zeolites have also been studied as catalysts for acylation reactions, offering a heterogeneous alternative to homogeneous catalysts. mdpi.com
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. rsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. rsc.org
For the synthesis of aromatic carboxylic acids, direct C-H carboxylation using carbon dioxide (CO₂) as a C1 source is a particularly attractive method. researchgate.net Recent studies have demonstrated the direct C-H carboxylation of electron-deficient aromatic C-H bonds using combined Brønsted bases to afford a variety of polyfunctionalized aromatic carboxylic acids. acs.orgnih.gov While direct C-H acylation of benzylic C-H bonds has been achieved through cooperative N-heterocyclic carbene (NHC) and photoredox catalysis, its application to the synthesis of this compound is yet to be specifically detailed. nih.gov The development of palladium-catalyzed methods for the direct ortho-arylation of free benzoic acids also presents a potential, albeit indirect, route to complex derivatives. researchgate.net
| Approach | Catalyst/Reagent | Key Feature | Potential Application | Reference |
| Catalytic Acylation | Chloroaluminate ionic liquids | Reusable catalyst, reduced waste | Synthesis of benzoylbenzoic acids | google.com |
| Direct C-H Carboxylation | Combined Brønsted bases | Use of CO₂ as a C1 source | Synthesis of aromatic carboxylic acids | acs.orgnih.gov |
| Direct C-H Acylation | NHC and photoredox catalysis | Site-selective acylation of benzylic C-H bonds | Functionalization of complex molecules | nih.gov |
Green Chemistry and Sustainable Synthesis Routes for Aromatic Carboxylic Acids
The principles of green chemistry are increasingly influencing the design of synthetic routes for aromatic carboxylic acids. The focus is on developing environmentally benign processes that utilize renewable resources, employ catalytic methods, and minimize waste. rsc.org
One sustainable approach involves the oxidation of aldehydes to carboxylic acids using environmentally friendly oxidants like hydrogen peroxide in aqueous media. researchgate.netmdpi.com For example, a method using sodium hexametaphosphate (SHMP) and aqueous hydrogen peroxide has been shown to efficiently convert various aldehydes to carboxylic acids with excellent yields and the potential for catalyst reuse. researchgate.net
Another green strategy involves the use of biomass-derived synthons as precursors for aromatic products. acs.org For instance, 3-hydroxy-2-pyrones, which can be prepared from galactaric acid, have been used to synthesize functionalized aromatic carboxylic acids through a base-promoted domino reaction. acs.org Furthermore, the synthesis of carboxylic acids via the hydrocarboxylation of alcohols with CO₂ and H₂ represents a novel and attractive route, though it often requires high temperatures. rsc.org These green approaches, while not yet specifically reported for the synthesis of this compound, offer a clear direction for future research and development in the sustainable production of this and other aromatic carboxylic acids.
Electrochemical Carboxylation Methods
Electrochemical synthesis represents a burgeoning field in organic chemistry, offering sustainable and mild reaction conditions. The application of electrochemistry to the synthesis of benzoic acid derivatives often involves the fixation of carbon dioxide (CO₂). One such advanced method details the synthesis of benzoic acids from aryl iodides and electrochemically reduced CO₂. nih.govdiva-portal.org
This process typically occurs in a divided electrochemical cell. In one compartment, CO₂ is electrochemically reduced at a cathode, often a surface-modified silver electrode, to produce carbon monoxide (CO). nih.gov This in-situ generation of CO is advantageous as it avoids the handling of highly toxic CO gas. The generated CO is then utilized in a subsequent chemical step, such as a palladium-catalyzed hydroxycarbonylation of an aryl iodide, to yield the corresponding benzoic acid. nih.gov While this method has been demonstrated for a range of benzoic acid derivatives, its specific application to the synthesis of this compound would likely involve the preparation of a suitable aryl iodide precursor. nih.govdiva-portal.org
The key advantage of this electrochemical approach is the use of water as a sustainable feedstock and the avoidance of harsh chemical oxidants or reductants. nih.govnih.gov The entire process can be designed to be catalytic and recyclable, enhancing its green chemistry credentials. nih.govdiva-portal.org
Transition Metal-Catalyzed Synthesis Protocols
Transition metal catalysis offers a powerful toolkit for the construction of complex organic molecules with high selectivity and efficiency. While direct transition metal-catalyzed synthesis of this compound is not extensively documented, related methodologies for 2-aroylbenzoic acids and their derivatives suggest plausible routes.
A prominent example is the Friedel-Crafts acylation, which, while traditionally catalyzed by Lewis acids like AlCl₃, can also be facilitated by certain transition metal-based catalysts. sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org The fundamental reaction involves the acylation of an aromatic compound with an acyl chloride or anhydride. sigmaaldrich.com For the synthesis of this compound, this would entail the reaction of 1,4-dimethylbenzene (p-xylene) with phthalic anhydride in the presence of a suitable catalyst.
Cobalt-catalyzed reactions have also been explored in the context of 2-aroylbenzoic acids. For example, a Cobalt(II)-catalyzed oxidation has been used to convert 2-aryl benzoic acids into biaryl lactones. researchgate.net Although this is a transformation of the product rather than its synthesis, it highlights the utility of transition metals in manipulating this class of compounds.
Atom-Economical and Solvent-Free Reaction Conditions
The principles of green chemistry emphasize the importance of atom economy and the reduction or elimination of solvents. monash.edu These concepts are increasingly being applied to the synthesis of fine chemicals, including 2-aroylbenzoic acids.
Atom-Economical Approaches:
A notable atom-economical strategy for a related class of compounds is the base-promoted aerobic cascade reaction for the synthesis of 2-(2-aminobenzoyl)benzoic acids. rsc.org This one-pot procedure forms multiple new bonds sequentially, maximizing the incorporation of reactant atoms into the final product. rsc.org While this specific example leads to an amino-substituted derivative, it showcases the potential for designing highly efficient, atom-economical syntheses.
The concept of atom economy is also central to catalytic reactions that minimize the formation of byproducts. nih.gov For instance, catalytic amidation reactions that avoid the use of stoichiometric coupling reagents are considered more atom-economical. nih.gov
Solvent-Free Conditions:
Solvent-free, or solid-state, reactions are another cornerstone of green chemistry. The Friedel-Crafts acylation, a key reaction for synthesizing 2-aroylbenzoic acids, has been successfully performed under solvent-free conditions. organic-chemistry.org These reactions can be promoted by solid acid catalysts or by using microwave irradiation to provide the necessary energy, often leading to shorter reaction times and easier product isolation. organic-chemistry.org The use of melt reactions, where the reactants are heated together without a solvent, is another viable solvent-free approach. researchgate.net
The following table provides a summary of the synthetic methodologies discussed:
| Synthetic Methodology | Key Features | Potential Application for this compound |
| Electrochemical Carboxylation | Uses electrochemically reduced CO₂; avoids toxic CO gas; sustainable. nih.govdiva-portal.orgnih.gov | Synthesis from a suitable aryl iodide precursor and CO₂. nih.gov |
| Transition Metal-Catalyzed Synthesis | High selectivity and efficiency; includes Friedel-Crafts acylation and C-H activation. sigmaaldrich.commasterorganicchemistry.comresearchgate.netresearchgate.net | Friedel-Crafts acylation of p-xylene with phthalic anhydride. researchgate.net |
| Atom-Economical Reactions | Maximizes incorporation of reactant atoms into the product; minimizes waste. monash.edursc.orgnih.gov | Design of a cascade reaction or use of catalytic methods. rsc.org |
| Solvent-Free Conditions | Reduces or eliminates the use of solvents; often uses solid catalysts or microwave irradiation. organic-chemistry.orgresearchgate.netresearchgate.net | Solvent-free Friedel-Crafts acylation of p-xylene and phthalic anhydride. organic-chemistry.org |
Chemical Reactivity and Mechanistic Investigations of 2 2,5 Dimethylbenzoyl Benzoic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety in 2-(2,5-dimethylbenzoyl)benzoic acid is a primary site for a variety of chemical modifications, including esterification, decarboxylation, and amidation. The steric hindrance imposed by the adjacent 2,5-dimethylbenzoyl group can influence the reactivity of the carboxylic acid, often necessitating specific reagents or reaction conditions to achieve high yields.
The conversion of this compound to its corresponding esters is a fundamental transformation. Standard esterification methods, such as the Fischer-Speier esterification involving an alcohol in the presence of an acid catalyst, are applicable. However, due to the steric hindrance around the carboxylic acid, the reaction may require prolonged reaction times or more forcing conditions.
A notable application of ester derivatives of related 2-aroylbenzoic acids is their use as photolabile protecting groups for alcohols. acs.org For instance, esters of 2-benzoylbenzoic acid have been shown to be effective photolabile masks for alcohol functionalities. acs.org The general procedure for the protection of alcohols involves the reaction of the carboxylic acid with the alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org Upon photolysis, these esters can release the alcohol, demonstrating a practical application of these derivatives in complex syntheses where controlled deprotection is required. acs.org While this has been demonstrated for the parent 2-benzoylbenzoic acid, similar reactivity is expected for its 2,5-dimethyl substituted analog.
| Reactants | Reagents | Product | Notes |
| This compound, Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄) | 2-(2,5-Dimethylbenzoyl)benzoate ester | Fischer-Speier esterification |
| 2-Benzoylbenzoic acid, Alcohol, DMAP | DCC | 2-Benzoylbenzoate ester | Protection of alcohols acs.org |
Decarboxylation of this compound involves the removal of the carboxylic acid group as carbon dioxide. The stability of the resulting carbanion or radical intermediate plays a crucial role in the feasibility of this reaction. For simple benzoic acids, decarboxylation is often difficult and requires high temperatures. nist.gov However, the presence of the ortho-benzoyl group can influence the decarboxylation pathway.
One potential pathway is a radical decarboxylation. For example, the oxidative decarboxylation of a related aroylbenzoic acid using silver(I) and potassium persulfate (K₂S₂O₈) has been shown to generate an aryl radical, which can then undergo intramolecular cyclization to form a fluorenone. acs.org A similar reaction with this compound could potentially lead to the formation of a substituted fluorenone. The reaction proceeds through the formation of an aroyloxy radical, which then loses CO₂ to give an aryl radical. acs.org
Another possibility is protolytic decarboxylation under acidic conditions, where a proton displaces the CO₂ group. nist.gov The presence of electron-donating groups on the ring can facilitate this process. nist.gov
| Starting Material | Reagents/Conditions | Potential Product | Mechanistic Pathway |
| Aroylbenzoic acid | Ag(I), K₂S₂O₈ | Fluorenone | Radical decarboxylation acs.org |
| Benzoic acid | Heat, Acid | Benzene (B151609) | Protolytic decarboxylation nist.gov |
The carboxylic acid group of this compound can be converted to an amide by reaction with an amine. Due to the steric hindrance of the starting material, direct condensation with an amine may require harsh conditions. More commonly, the carboxylic acid is first activated to a more reactive intermediate.
A variety of coupling reagents can be employed for this transformation. Reagents such as titanium tetrachloride (TiCl₄) have been shown to mediate the direct condensation of carboxylic acids and amines to form amides in good yields. nih.gov This method is generally performed in a solvent like pyridine (B92270) at elevated temperatures. nih.gov Another approach involves the use of boron-based reagents, such as B(OCH₂CF₃)₃, which can effectively promote the amidation of a wide range of carboxylic acids, including sterically hindered ones. acs.org The reaction is typically carried out in a solvent like acetonitrile. acs.org Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. This is a very common and effective method for the synthesis of amides from carboxylic acids.
| Carboxylic Acid | Amine | Reagents/Conditions | Product |
| General Carboxylic Acid | General Amine | TiCl₄, Pyridine, 85 °C | Amide nih.gov |
| General Carboxylic Acid | General Amine | B(OCH₂CF₃)₃, MeCN, 80-100 °C | Amide acs.org |
| General Carboxylic Acid | General Amine | 1. SOCl₂ or (COCl)₂2. Amine | Amide |
Ketone Functional Group Transformations
The ketone group in this compound offers another site for chemical modification, primarily through reduction and condensation reactions. The reactivity of the ketone can be influenced by the electronic effects of the substituents on the aromatic rings.
The ketone functionality can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group (an alkane). The choice of reducing agent determines the outcome of the reaction.
For the reduction to an alcohol (a benzhydrol derivative), mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically used. The photochemical reduction of esters of 2-benzoylbenzoic acid in the presence of hydrogen donors like 2-propanol or electron donors like amines leads to the formation of a benzhydrol derivative, which then lactonizes. acs.orgacs.org A similar reduction of the ketone in this compound itself to the corresponding alcohol, (2,5-dimethylphenyl)(2-(hydroxymethyl)phenyl)methanone, would be expected with standard reducing agents like NaBH₄.
For the complete reduction of the ketone to an alkane, more vigorous conditions are required. The Clemmensen reduction, which employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl), is effective for reducing aryl-alkyl ketones. annamalaiuniversity.ac.inmasterorganicchemistry.com This method is suitable for substrates that are stable in strong acid. An alternative is the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base (like KOH or potassium tert-butoxide) at high temperatures in a high-boiling solvent like ethylene (B1197577) glycol. annamalaiuniversity.ac.inmasterorganicchemistry.com The Wolff-Kishner reduction is ideal for substrates that are sensitive to acid. vedantu.com
| Starting Material | Reagents/Conditions | Product | Transformation |
| 2-Benzoylbenzoate ester | Photolysis, 2-propanol or amines | 3-Phenylphthalide (after lactonization) | Ketone to Alcohol acs.orgacs.org |
| Ketone | Zn(Hg), conc. HCl | Alkane | Clemmensen Reduction annamalaiuniversity.ac.in |
| Ketone | NH₂NH₂, KOH, heat | Alkane | Wolff-Kishner Reduction annamalaiuniversity.ac.in |
The carbonyl group of the ketone can undergo condensation reactions with various nucleophiles, particularly nitrogen-based reagents like hydroxylamine (B1172632) and hydrazine (B178648) derivatives, to form new C=N double bonds. wikipedia.org
Reaction with hydrazine (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. wikipedia.org These reactions typically proceed by nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. The formation of hydrazones is often a key step in the Wolff-Kishner reduction. masterorganicchemistry.com The synthesis of hydrazones can be catalyzed by acids. researchgate.net
The reaction of this compound with ethylenediamine (B42938) has been reported in the synthesis of mazindol, where the initial product is proposed to be an aminal formed from the initially formed monoamide. wikipedia.org This highlights the potential for more complex condensation and cyclization reactions involving the ketone and carboxylic acid functionalities.
| Carbonyl Compound | Reagent | Product | Reaction Type |
| Ketone/Aldehyde | Hydrazine (NH₂NH₂) | Hydrazone | Condensation wikipedia.org |
| Ketone/Aldehyde | Phenylhydrazine | Phenylhydrazone | Condensation wikipedia.org |
| Substituted benzoylbenzoic acid | Ethylenediamine | Aminal (intermediate) | Condensation/Cyclization wikipedia.org |
Aromatic Ring Reactivity and Substitution Patterns
The presence of two aromatic rings in this compound, each with different substituents, leads to distinct reactivity profiles towards electrophilic attack. The substitution patterns are dictated by the combined influence of the activating methyl groups, the deactivating carboxylic acid and benzoyl groups, and the steric hindrance they impose.
Electrophilic Aromatic Substitution on the Benzoic Acid Moiety
The benzoic acid portion of the molecule contains a carboxylic acid group (-COOH) and a benzoyl group, both of which are electron-withdrawing and deactivating towards electrophilic aromatic substitution. libretexts.orglibretexts.orgpharmaguideline.com These groups direct incoming electrophiles primarily to the meta position. libretexts.orgpharmaguideline.com The deactivating nature of these substituents makes the benzoic acid ring less susceptible to electrophilic attack compared to benzene itself. libretexts.org
The primary sites for substitution on this ring would be at the positions meta to both the carboxyl and benzoyl groups. However, the substitution is generally disfavored due to the strong deactivation of the ring.
Electrophilic Aromatic Substitution on the Dimethylbenzoyl Moiety
In contrast, the dimethylbenzoyl moiety possesses two activating methyl groups (-CH₃) and a deactivating benzoyl group. libretexts.orgpharmaguideline.com The methyl groups are ortho, para-directing activators, increasing the electron density of the ring and making it more reactive than benzene. libretexts.orgmsu.edu The benzoyl group, being a deactivator, directs incoming electrophiles to the meta position.
The directing effects of these groups are in opposition. The strongly activating methyl groups at positions 2' and 5' (relative to the benzoyl linkage) will predominantly govern the position of electrophilic attack. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the methyl groups. Specifically, the positions open for substitution are C3', C4', and C6'. Steric hindrance from the adjacent benzoyl group and the existing methyl group at C2' may influence the distribution of isomers formed. youtube.com
| Ring Moiety | Substituents | Overall Effect on Reactivity | Predicted Directing Influence |
| Benzoic Acid | -COOH, -C(O)Ar | Deactivated | meta-directing |
| Dimethylbenzoyl | -CH₃ (x2), -C(O)Ar | Activated | ortho, para-directing (governed by methyl groups) |
Mechanistic Studies of Reaction Pathways
Understanding the precise mechanisms of reactions involving this compound requires a combination of spectroscopic, kinetic, and thermodynamic approaches. While specific studies on this compound are limited, general principles from related benzophenone (B1666685) derivatives can be extrapolated.
Elucidation of Reaction Mechanisms via Spectroscopic Techniques
Spectroscopic methods are instrumental in identifying transient species and intermediates, thereby mapping out reaction pathways. For instance, ultrafast transient absorption spectroscopy has been employed to study the excited states of benzophenone and its derivatives. acs.orgnih.govedinst.combgsu.edu These studies have revealed the involvement of singlet and triplet excited states in photochemical reactions, with intersystem crossing being a key process. acs.orgnih.gov For this compound, similar techniques could be used to probe the lifetimes and spectral characteristics of excited states and radical intermediates formed during reactions like photoreduction.
NMR spectroscopy is another powerful tool for mechanistic elucidation. For example, ¹H NMR has been used to determine the regioselectivity of nitration reactions on substituted benzoic acids, providing quantitative data on product distribution. researchgate.net This technique could be applied to analyze the product mixtures from electrophilic substitution reactions of this compound to confirm the predicted substitution patterns.
Kinetic and Thermodynamic Profiling of Key Transformations
The outcome of a chemical reaction can be under either kinetic or thermodynamic control. libretexts.orgacs.orgacs.orgviu.ca Kinetic control favors the product that is formed fastest, which typically has the lowest activation energy, while thermodynamic control favors the most stable product. Reaction conditions such as temperature and reaction time can determine which product predominates. libretexts.orgacs.org For electrophilic substitution on this compound, the distribution of isomeric products could potentially be influenced by these factors.
Computational chemistry offers a theoretical approach to understanding reaction mechanisms and predicting reactivity. researchgate.net Density functional theory (DFT) calculations, for example, can be used to model transition states and reaction intermediates, providing insights into the potential energy surfaces of reactions like electrophilic nitration. nih.gov Such computational studies on this compound could predict the most likely sites of electrophilic attack and estimate the activation barriers for different reaction pathways, complementing experimental findings.
| Mechanistic Aspect | Investigative Technique | Potential Insights for this compound |
| Intermediate Identification | Ultrafast Transient Absorption Spectroscopy, NMR Spectroscopy | Characterization of excited states, radical intermediates, and determination of product isomer ratios. acs.orgnih.govedinst.combgsu.eduresearchgate.net |
| Reaction Control | Temperature and Time-dependent Product Analysis | Determination of whether product distributions are governed by kinetic or thermodynamic factors. libretexts.orgacs.org |
| Electronic Effects | Hammett Analysis | Quantification of the electronic influence of each substituted ring on the other's reactivity. viu.cawikipedia.orglibretexts.orgviu.caresearchgate.net |
| Reaction Pathways | Computational Modeling (e.g., DFT) | Prediction of regioselectivity and elucidation of transition state structures and energies. researchgate.netnih.gov |
Derivatization Strategies and Analogue Synthesis of 2 2,5 Dimethylbenzoyl Benzoic Acid
Synthesis of Ester and Amide Derivatives
The carboxylic acid moiety of 2-(2,5-dimethylbenzoyl)benzoic acid is a prime target for derivatization into esters and amides. These transformations are typically high-yielding and can be accomplished through well-established organic chemistry protocols.
Esterification: The synthesis of ester derivatives is commonly achieved through Fischer esterification. This method involves refluxing the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction equilibrium is driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. For more sensitive alcohols or when milder conditions are required, the carboxylic acid can first be converted to its alkali metal salt and then reacted with an alkyl halide.
Amidation: Amide derivatives are synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction typically requires the "activation" of the carboxylic acid, as direct reaction with an amine is slow. A common activation method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with the desired amine to form the corresponding amide. Alternatively, peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), can facilitate the direct formation of the amide bond from the carboxylic acid and amine under milder conditions. nih.gov These methods have been successfully used to create amide prodrugs from other acidic molecules. researchgate.net
The table below illustrates potential ester and amide derivatives that can be synthesized from this compound.
| Derivative Type | Reactant | Derivative Name |
| Ester | Methanol | Methyl 2-(2,5-dimethylbenzoyl)benzoate |
| Ester | Ethanol | Ethyl 2-(2,5-dimethylbenzoyl)benzoate |
| Amide | Ammonia | 2-(2,5-dimethylbenzoyl)benzamide |
| Amide | Aniline | N-phenyl-2-(2,5-dimethylbenzoyl)benzamide |
Preparation of Reduced and Oxidized Analogues
The ketone and carboxylic acid functionalities within this compound can be targeted by reducing agents to yield alcohol analogues. Conversely, the methyl groups on the aromatic ring are potential sites for oxidation.
Reduced Analogues: Metal hydride reagents are effective for the reduction of the carbonyl groups. umass.edu The choice of reagent determines the selectivity of the reduction.
Selective Ketone Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing the ketone to a secondary alcohol while leaving the carboxylic acid group intact. umass.edulibretexts.org This reaction produces 2-[(hydroxy(phenyl)methyl)]-2,5-dimethylbenzoic acid.
Complete Reduction: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. masterorganicchemistry.com It will reduce both the ketone and the carboxylic acid group to their corresponding alcohols. libretexts.orgmasterorganicchemistry.com The treatment of this compound with LiAlH₄ results in the formation of (2-(hydroxymethyl)phenyl)(2,5-dimethylphenyl)methanol.
| Reagent | Group(s) Reduced | Product |
| Sodium Borohydride (NaBH₄) | Ketone only | 2-((2,5-dimethylphenyl)(hydroxy)methyl)benzoic acid |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Carboxylic Acid | (2-(hydroxymethyl)phenyl)(2,5-dimethylphenyl)methanol |
Oxidized Analogues: The oxidation of the methyl groups on the 2,5-dimethylphenyl ring to carboxylic acids presents a synthetic challenge. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions are typically used to convert alkyl groups on an aromatic ring to carboxylic acids. However, these harsh conditions could also lead to cleavage of the benzophenone (B1666685) backbone or other unwanted side reactions. The specific application of these methods to this compound is not widely reported, and achieving selective oxidation would likely require careful optimization of reaction conditions.
Design and Synthesis of Schiff Base Derivatives Incorporating Benzoylbenzoic Acid Moieties
Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. mdpi.com To synthesize a Schiff base derivative from this compound, a primary amino group must be introduced into the molecule, as the parent compound lacks one.
A feasible synthetic strategy involves the following steps:
Nitration: An aromatic ring of the parent compound can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂). The position of nitration will be directed by the existing substituents.
Reduction: The nitro group is then reduced to a primary amine (-NH₂). This is commonly achieved using metal catalysts like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation.
Condensation: The resulting amino-2-(2,5-dimethylbenzoyl)benzoic acid derivative can then be condensed with an appropriate aldehyde or ketone (e.g., salicylaldehyde, benzaldehyde) in a solvent like ethanol, often with a few drops of an acid catalyst, to form the final Schiff base. researchgate.netmdpi.com This approach has been used to synthesize Schiff bases from various aminobenzoic acids. researchgate.netnih.govresearchgate.net
This multi-step process allows for the incorporation of the benzoylbenzoic acid scaffold into a larger, conjugated Schiff base structure, which can then be used, for example, as a ligand for metal complexes.
Coordination Chemistry and Metal Complex Formation with Benzoylbenzoates
The carboxylate anion of this compound, known as 2-(2,5-dimethylbenzoyl)benzoate, is an effective ligand for forming coordination complexes with a wide range of metal ions. Upon deprotonation of the carboxylic acid, the resulting carboxylate group can bind to metal centers through its oxygen atoms.
The formation of these complexes is typically achieved by reacting a salt of the acid (e.g., sodium or potassium 2-(2,5-dimethylbenzoyl)benzoate) with a metal salt (e.g., nickel(II) chloride, copper(II) sulfate, lead(II) acetate) in a suitable solvent. mdpi.com Research on the closely related 2-benzoylbenzoate ligand has shown it forms stable complexes with Ni(II) and Cu(II). researchgate.net In these complexes, the carboxylate group was found to coordinate to the metal center in a monodentate fashion, meaning only one of the carboxylate oxygen atoms binds to the metal. researchgate.net
Depending on the metal ion, the stoichiometry, and the presence of other co-ligands, benzoylbenzoates can exhibit various coordination modes, including:
Monodentate: One oxygen atom is bound to the metal center. nih.govresearchgate.net
Bidentate (Chelating): Both oxygen atoms of the carboxylate bind to the same metal center.
Bridging: The carboxylate group links two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. mdpi.comresearchgate.net
The coordination geometry around the metal center is influenced by the nature of the metal and the ligands. For instance, nickel and copper complexes with 2-benzoylbenzoate and an amine co-ligand have been shown to adopt a six-coordinate octahedral geometry. researchgate.net The study of such metal complexes is a significant area of research due to their potential applications in catalysis and materials science. walshmedicalmedia.com
Spectroscopic and Structural Elucidation of 2 2,5 Dimethylbenzoyl Benzoic Acid and Its Derivatives
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of absorption are characteristic of the bonds present. For 2-(2,5-dimethylbenzoyl)benzoic acid, the FT-IR spectrum reveals key absorptions corresponding to its carboxylic acid and ketone moieties, as well as its aromatic and aliphatic C-H bonds.
The spectrum of this compound typically shows a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. This broadening is a result of intermolecular hydrogen bonding. The C=O stretching vibration of the carboxylic acid appears as a strong, sharp peak, usually around 1700-1680 cm⁻¹. A second distinct C=O stretching band, corresponding to the benzophenone-like ketone group, is also observed at a slightly lower frequency, typically in the 1670-1650 cm⁻¹ range.
Aromatic C-H stretching vibrations are generally observed as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the two aromatic rings give rise to several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the two methyl groups is expected to appear just below 3000 cm⁻¹. The presence of these characteristic bands in the FT-IR spectrum provides strong evidence for the core structure of this compound. nih.gov
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300-2500 (Broad) |
| Aromatic C-H Stretch | Aryl | 3100-3000 |
| Aliphatic C-H Stretch | Methyl (CH₃) | 2980-2850 |
| C=O Stretch | Carboxylic Acid | 1700-1680 (Strong) |
| C=O Stretch | Ketone | 1670-1650 (Strong) |
| C=C Stretch | Aromatic Ring | 1600-1450 (Multiple bands) |
| C-O Stretch | Carboxylic Acid | 1320-1210 |
Data is compiled from typical values for the respective functional groups and available spectral data. nih.gov
Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.
In the Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be particularly prominent, appearing as strong bands in the 1600-1580 cm⁻¹ region. The symmetric stretching of the C=O bonds may also be observed. Unlike in FT-IR, the O-H stretch of the carboxylic acid is typically a weak feature in Raman spectra. The C-H stretching vibrations of both the aromatic rings and the methyl groups would also be present. Analysis of the Raman spectrum helps to confirm the presence of the aromatic backbone and the substitution pattern of the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum can be predicted to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons.
The carboxylic acid proton (-COOH) is highly deshielded and would appear as a broad singlet far downfield, typically above 10 ppm. The seven aromatic protons on the two benzene (B151609) rings would resonate in the aromatic region, generally between 7.0 and 8.2 ppm. Due to the substitution pattern and the steric hindrance causing the rings to be non-planar, these seven protons would likely be chemically non-equivalent, leading to a complex pattern of overlapping multiplets. The protons on the benzoic acid ring would be influenced by the electron-withdrawing carboxylic acid and benzoyl groups, while the protons on the dimethylphenyl ring would be influenced by the two electron-donating methyl groups and the ketone.
The six protons of the two methyl groups (-CH₃) would appear as two sharp singlets in the upfield region of the spectrum, likely between 2.0 and 2.5 ppm. The slight difference in their chemical environment may or may not be sufficient to resolve them into two distinct singlets, depending on the solvent and the spectrometer's resolution. The integration of these signals would correspond to a ratio of 1:7:6 for the acid, aromatic, and methyl protons, respectively.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| -COOH | Carboxylic Acid | > 10.0 | Broad Singlet | 1H |
| Ar-H | Aromatic Rings | 7.0 - 8.2 | Multiplets | 7H |
Predicted values are based on standard chemical shift ranges for analogous structures.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low, proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line.
The structure of this compound contains 16 carbon atoms. Due to molecular symmetry and potential signal overlap, the exact number of observed signals can vary, but up to 16 distinct resonances could be expected. The most downfield signals would correspond to the carbonyl carbons. The carboxylic acid carbonyl (-COOH) is typically found around 165-175 ppm, while the ketone carbonyl (C=O) appears further downfield, often in the 190-200 ppm range.
The twelve aromatic carbons would resonate between approximately 120 and 145 ppm. The quaternary carbons (those attached to other carbons and not hydrogens) in the aromatic rings would generally have weaker signals than the protonated carbons. The two methyl carbons would appear at the most upfield region of the spectrum, typically between 15 and 25 ppm. nih.gov
Table 3: Characteristic ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | Ketone | 190 - 200 |
| -COOH | Carboxylic Acid | 165 - 175 |
| Ar-C (quaternary) | Aromatic Rings | 130 - 145 |
| Ar-CH (protonated) | Aromatic Rings | 120 - 135 |
Data compiled from SpectraBase and typical values for analogous structures. nih.gov
While 1D NMR spectra provide essential information, complex molecules like this compound often exhibit overlapping signals in the aromatic region of the ¹H NMR spectrum, making unambiguous assignment difficult. Two-dimensional (2D) NMR techniques are invaluable in such cases.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. This is particularly useful for tracing the connectivity of protons within each of the two aromatic rings, helping to differentiate and assign the signals within the complex multiplet patterns.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would definitively link the proton signals of the aromatic and methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows longer-range couplings between protons and carbons (typically over 2-3 bonds). This technique is crucial for piecing together the entire molecular structure. For instance, an HMBC experiment could show correlations from the methyl protons to the carbons of the dimethylphenyl ring, and from the aromatic protons near the ketone to the ketonic carbonyl carbon, thus confirming the connection between the two aromatic moieties through the carbonyl bridge.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the constitution of this compound.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides valuable insights into the electronic transitions and photophysical processes of a molecule.
The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within its benzophenone (B1666685) and benzoic acid chromophores. Benzoic acid derivatives typically exhibit three characteristic absorption bands, often labeled as the A, B, and C bands. researchgate.net For benzoic acid itself, these bands appear around 190 nm, 230 nm, and 280 nm. researchgate.net The presence of the 2,5-dimethylbenzoyl substituent is expected to modulate the positions and intensities of these bands.
The electronic structure of benzophenone, a core component of the target molecule, features a carbonyl group conjugated with two phenyl rings. This arrangement gives rise to characteristic n→π* and π→π* transitions. The n→π* transition is typically observed as a weak absorption band in the near-UV region, while the more intense π→π* transitions occur at shorter wavelengths. bgsu.edu
A summary of typical UV-Vis absorption maxima for related compounds is presented in the table below.
| Compound | Absorption Maxima (nm) | Reference |
| Benzoic Acid | 194, 230, 274 | sielc.com |
| 2-Benzoylbenzoic Acid | 234, 278 (in phosphoric acid-phosphoric anhydride) | nih.gov |
The photophysical properties of this compound, such as fluorescence and phosphorescence, are intrinsically linked to its electronic structure and the nature of its excited states. Benzophenone and its derivatives are well-known for their rich photochemistry, which is often initiated from their triplet excited state. bgsu.edu
Upon absorption of UV radiation, the molecule is promoted to an excited singlet state (S1). For many benzophenones, intersystem crossing (ISC) to the triplet state (T1) is a highly efficient process, often outcompeting fluorescence. core.ac.uk Consequently, the fluorescence quantum yield of benzophenone derivatives is typically low. core.ac.uk The long-lived triplet state is responsible for the characteristic phosphorescence and photoreactivity of these compounds. bgsu.edu
The substitution pattern on the benzophenone core, as in this compound, can influence the rates of ISC and other photophysical processes. The presence of the carboxylic acid group and the methyl groups can affect the energy levels of the singlet and triplet states, thereby modulating the luminescence properties. aip.orgnih.gov The photophysical properties can also be sensitive to the solvent and the formation of intra- or intermolecular hydrogen bonds, which can alter the deactivation pathways of the excited states. bris.ac.uk
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The nominal molecular weight of this compound (C₁₆H₁₄O₃) is 254 g/mol .
The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would be expected to arise from the cleavage of the bonds connecting the two aromatic rings and the carbonyl group, as well as from the carboxylic acid moiety.
Based on the fragmentation of related compounds like benzoic acid and 2-benzoylbenzoic acid, several key fragmentation pathways can be anticipated:
Loss of a hydroxyl radical (-OH): Cleavage of the C-OH bond in the carboxylic acid group would result in a fragment ion with a mass-to-charge ratio (m/z) of 237 (M-17). This is a common fragmentation for carboxylic acids. study.com
Loss of a water molecule (-H₂O): Intramolecular rearrangement and elimination of a water molecule could lead to a fragment at m/z 236 (M-18).
Formation of the 2,5-dimethylbenzoyl cation: Cleavage of the bond between the carbonyl carbon and the benzoic acid ring would generate the 2,5-dimethylbenzoyl cation, which would have an m/z of 133.
Formation of the benzoyl cation and related fragments: While not directly applicable, the fragmentation of benzoic acid often shows a prominent peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. study.comdocbrown.info A related fragment from the target molecule would be the 2,5-dimethylbenzoyl cation.
Loss of carbon dioxide (-CO₂): Decarboxylation of the molecular ion is another characteristic fragmentation pathway for benzoic acid derivatives, which would yield a fragment at m/z 210 (M-44). nih.gov
Fragments from the aromatic rings: Further fragmentation can lead to ions characteristic of the substituted benzene rings, such as the phenyl cation at m/z 77 and its subsequent fragmentation product at m/z 51. study.com
The following table summarizes the mass spectrometry data available for 2-benzoylbenzoic acid, a closely related compound.
| Precursor m/z | Fragment m/z | Putative Fragment | Reference |
| 225.0557 ([M-H]⁻) | 181 | [M-H-CO₂]⁻ | nih.gov |
| 225.0557 ([M-H]⁻) | 153 | Further fragmentation | nih.gov |
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions.
In the solid state, benzoic acid and its derivatives often form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. researchgate.net It is highly probable that this compound also crystallizes in such a dimeric fashion.
The conformation of the molecule will be determined by the dihedral angles between the two phenyl rings and the central carbonyl group. In substituted benzophenones, the twist angle between the two aryl rings can vary significantly depending on the nature and position of the substituents, as well as crystal packing forces. nih.gov For this compound, steric hindrance between the ortho-substituents (the 2,5-dimethylbenzoyl group and the carboxylic acid group) will likely lead to a significant twist between the two aromatic rings.
The table below presents crystallographic data for 2-(2′-carboxybenzyl)benzoic acid, which can serve as a model for the types of structural parameters expected for this compound.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 2-(2′-carboxybenzyl)benzoic acid | Monoclinic | P2₁/c | 9.876(2) | 12.134(3) | 11.080(2) | 108.68(3) | researchgate.net |
Powder X-ray diffraction (PXRD) is a key technique for the analysis of crystalline materials, particularly for identifying different crystalline forms, or polymorphs. Polymorphism is a common phenomenon in organic molecules, including benzophenone derivatives, where a compound can exist in multiple crystal structures with different physical properties. nih.gov
The PXRD pattern is a fingerprint of a specific crystalline phase. Different polymorphs of this compound would exhibit distinct PXRD patterns, characterized by peaks at different 2θ angles. By comparing the experimental PXRD pattern of a bulk sample with calculated patterns from known single crystal structures (if available) or with patterns from different batches, one can identify the polymorphic form and assess the phase purity of the sample. researchgate.net
Furthermore, variable-temperature PXRD can be employed to study phase transitions between different polymorphs as a function of temperature. acs.org This information is crucial for understanding the thermodynamic stability relationships between different crystalline forms. The study of polymorphism in substituted benzophenones has shown that subtle changes in molecular structure can lead to different packing arrangements and, consequently, different polymorphic forms. acs.org
Computational Chemistry and Theoretical Studies of 2 2,5 Dimethylbenzoyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic behavior and geometric parameters of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy of the system.
Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By minimizing the energy of the molecule with respect to the positions of its atoms, the equilibrium geometry can be found.
For substituted benzoic acids, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are used to calculate optimized structural parameters and total energies. For instance, studies on similar molecules like 2,4-dimethylbenzoic acid have used DFT to calculate bond lengths, bond angles, and dihedral angles, showing good agreement with experimental data where available. The total energy calculated for the optimized structure corresponds to the molecule's most stable state.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy than standard DFT for electronic structure analysis, albeit at a greater computational expense.
These high-level calculations are crucial for obtaining precise electronic properties, such as ionization potentials, electron affinities, and detailed descriptions of chemical bonds. For complex molecules, these methods can be used to benchmark the results obtained from more computationally efficient methods like DFT. For example, in studies of benzoic acid, MP2 has been used to refine the understanding of low-frequency vibrational modes.
A significant application of computational chemistry is the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for this purpose. Predicted NMR spectra for related dimethylbenzoic acid isomers have been shown to correlate well with experimental findings. nih.gov
Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed from the second derivatives of the energy. These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic C=O and O-H stretching frequencies in the carboxylic acid group. acs.org For benzoic acid and its derivatives, DFT calculations have been used to analyze the fundamental vibrational modes. nih.gov
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and, consequently, UV-Vis absorption spectra. nih.gov These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* transitions). Studies on benzoic acid derivatives have used TD-DFT to understand how substituents affect the absorption spectra. nih.govresearchgate.net
Molecular Modeling and Dynamics Simulations
While quantum mechanics focuses on electronic structure, molecular modeling and dynamics simulations are used to explore the larger-scale behavior of molecules, including their conformational flexibility and interactions with their environment.
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. Due to the rotation around single bonds—such as the bond connecting the two aromatic rings in 2-(2,5-dimethylbenzoyl)benzoic acid—the molecule can adopt various conformations.
By systematically changing specific dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. ucl.ac.uk This surface reveals the low-energy conformers (local minima) and the energy barriers between them (saddle points). Such analyses, often performed using DFT, are critical for understanding the molecule's flexibility and the shapes it is most likely to adopt. ucl.ac.uk
In solution, molecules of this compound can interact with each other and with solvent molecules. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers, a common feature for benzoic acids in non-polar solvents.
Structure-Property Relationships and Predictive Models
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, establishing relationships between their three-dimensional structure and their physicochemical properties. For a complex molecule like this compound, theoretical studies can elucidate electronic effects, reactivity, and acidity, offering insights that complement experimental data. Predictive models, often built on quantum mechanical calculations and quantitative structure-activity relationships (QSAR), are instrumental in forecasting molecular behavior.
The reactivity of aromatic compounds is profoundly influenced by the nature and position of substituents on the aromatic ring. The Hammett equation is a widely used linear free-energy relationship that quantifies these effects for meta- and para-substituted benzene (B151609) derivatives. wikipedia.org It was developed by Louis Plack Hammett to create a mathematical framework relating reaction rates and equilibrium constants for various reactions. wikipedia.org
The core equation is expressed as:
log(K/K₀) = ρσ or log(k/k₀) = ρσ wikipedia.org
Where:
K or k is the equilibrium or rate constant for the substituted reactant. wikipedia.org
K₀ or k₀ is the reference constant for the unsubstituted reactant (where the substituent is hydrogen). wikipedia.org
σ (sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). It represents the electronic effect (both inductive and resonance) of that substituent. oxfordreference.com A positive σ value indicates an electron-withdrawing group, which strengthens the acidity of a benzoic acid, while a negative value signifies an electron-donating group. oxfordreference.com
ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects compared to the ionization of benzoic acid (for which ρ is defined as 1). wikipedia.org A positive ρ value indicates that the reaction is aided by electron-withdrawing groups, while a negative ρ suggests it is favored by electron-donating groups. wikipedia.org
In the case of this compound, the situation is complex. The entire 2-(2,5-dimethylbenzoyl) group is an ortho substituent on the benzoic acid ring. The Hammett equation is generally not applied to ortho-substituents because their direct interaction with the reaction center introduces steric effects that are not accounted for in the standard σ values. oxfordreference.com
However, we can analyze the electronic nature of the substituents on the benzoyl ring. The methyl groups (-CH₃) at positions 2 and 5 of the benzoyl ring are electron-donating. In contrast, the benzoyl group itself is electron-withdrawing. A 1960 study determined the Hammett constants for the m-benzoyl and p-benzoyl groups based on ionization constant data, though values for ortho-benzoyl groups were not provided. acs.org
Modern computational methods, including machine learning algorithms combined with quantum chemical calculations, are now being employed to predict new and more consistent sets of Hammett constants for a wide array of chemical groups. stenutz.eu
| Substituent | σ_meta | σ_para_ |
| -H | 0.00 | 0.00 |
| -CH₃ (Methyl) | -0.07 | -0.17 |
| -COOH (Carboxyl) | 0.37 | 0.45 |
| -COCH₃ (Acetyl) | 0.38 | 0.50 |
| -COC₆H₅ (Benzoyl) | 0.34 | 0.46 |
This table presents established Hammett constants for various substituents to illustrate their electronic effects. The values for the benzoyl group were determined from the ionization of m- and p-benzoylbenzoic acids.
The acid dissociation constant (Ka), or its logarithmic form (pKa), is a critical measure of a compound's acidity in a solution. For this compound, the carboxylic acid group is the primary acidic center. The pKa value is influenced by the electronic effects of the substituents on the aromatic rings.
Computational chemistry offers robust methods for the theoretical prediction of pKa values. These predictions are typically achieved by calculating the Gibbs free energy change (ΔG) associated with the deprotonation of the acid in a solvent. This involves high-level quantum mechanical calculations, often using density functional theory (DFT), to optimize the geometries of both the protonated acid and its conjugate base. The effect of the solvent is crucial and is usually incorporated through implicit solvent models (like the Polarizable Continuum Model) or explicit solvent molecules.
The large 2-(2,5-dimethylbenzoyl) group at the ortho position introduces significant steric hindrance. This steric crowding can force the carboxylic acid group out of the plane of the benzene ring, a phenomenon known as the ortho effect. This disruption of coplanarity can inhibit resonance stabilization of the carboxylate anion, but it can also destabilize the protonated acid, leading to complex and sometimes counterintuitive effects on the final pKa value. Quantitative structure-activity relationship (QSAR) studies on related benzoylaminobenzoic acid derivatives have shown that electronic parameters are dominant in explaining their biological activity, highlighting the importance of accurately modeling these properties.
| Compound | pKa at 25°C |
| Benzoic acid | 4.20 umass.edu |
| 2-Methylbenzoic acid | 3.91 |
| 4-Methylbenzoic acid | 4.34 |
| 2,4-Dimethylbenzoic acid | 4.15 nih.gov |
| 2,5-Dimethylbenzoic acid | 3.99 lookchem.comchemicalbook.com |
This table shows the experimental pKa values for benzoic acid and several methylated derivatives, demonstrating the influence of substituent position and number on acidity.
Applications of 2 2,5 Dimethylbenzoyl Benzoic Acid in Materials Science and Industrial Organic Synthesis
Role as an Intermediate in Complex Organic Synthesis
The unique chemical architecture of 2-(2,5-dimethylbenzoyl)benzoic acid, characterized by its dual functional groups and specific substitution pattern, positions it as a key intermediate in the synthesis of more complex molecules.
Building Block for Multifunctional Molecules
This compound serves as a foundational building block for creating multifunctional molecules. Its structure contains both a carboxylic acid group and a ketone, along with two aromatic rings. This allows it to undergo a variety of chemical reactions, such as reductions, oxidations, and substitutions. The presence of the benzoyl and dimethylphenyl groups provides a rigid, bulky aromatic core, while the carboxylic acid offers a reactive site for esterification, amidation, or other condensation reactions. This dual reactivity is essential for constructing larger, more intricate molecular frameworks that may have applications in various fields of chemical research.
Precursor for Specialty Chemical Synthesis
A significant application of this compound is its role as a direct precursor in the synthesis of specialty chemicals, most notably anthraquinone (B42736) derivatives. Through an intramolecular cyclization reaction, typically induced by a strong acid like sulfuric acid, the compound is converted into 1,4-dimethylanthraquinone. guidechem.com This process involves the dehydration of the benzoic acid derivative to form the fused tricyclic anthraquinone system.
The synthesis of this compound itself is often achieved via a Friedel-Crafts acylation reaction between p-xylene (B151628) and phthalic anhydride (B1165640), demonstrating a multi-step pathway to valuable specialty chemicals. guidechem.comchemicalbook.com
Synthesis of Specialty Chemicals from this compound
| Precursor | Reaction Type | Product |
| This compound | Intramolecular Cyclization (Dehydration) | 1,4-Dimethylanthraquinone guidechem.com |
| This compound | Condensation with Hydrazine (B178648) | 4-(2,5-Dimethyl-phenyl)-2H-phthalazin-1-one guidechem.com |
Contributions to Polymer Chemistry and Material Development
The benzophenone-like core of this compound suggests its potential utility in polymer science, particularly in enhancing the stability and performance of materials.
Potential Applications as a UV-Stabilizer Component
Benzophenone (B1666685) derivatives are a well-established class of ultraviolet (UV) absorbers used to protect polymers from photodegradation. google.com Although this compound is not a hydroxybenzophenone, its core benzophenone structure is capable of absorbing UV radiation. This characteristic suggests its potential to function as a UV-stabilizing agent when incorporated into a polymer matrix. Such additives work by absorbing harmful UV light and dissipating it as heat, thereby preventing the photo-oxidation that leads to polymer degradation, discoloration, and loss of mechanical properties. google.com Esters of substituted benzoic acids are also noted for their UV-absorbing capabilities, further supporting the potential of this compound in stabilization applications. google.com
Integration into Aromatic Carboxylic Acid-Based Polymers
The carboxylic acid group on the molecule provides a reactive handle for its chemical integration into polymer chains. It can be incorporated as a monomer or comonomer in the synthesis of polymers such as polyesters and polyamides. This covalent bonding would make the UV-stabilizing moiety a permanent part of the polymer backbone, preventing issues like leaching or migration that can occur with non-bonded additives. A potential route for integration involves reacting the compound with polymers containing cyclic anhydride groups, which would result in the stabilizer being attached as a pendant group. google.com
Influence on Material Performance and Durability
By integrating a UV-absorbing component like this compound directly into a polymer, the resulting material's durability and long-term performance under environmental stress can be significantly enhanced. The primary benefit is the protection against UV-induced degradation, which preserves the material's structural integrity, color fastness, and physical properties over time. google.com Preventing photo-oxidative effects such as chain scission and uncontrolled cross-linking is crucial for extending the service life of organic materials used in outdoor applications or environments with high UV exposure. google.com
Future Research Directions and Emerging Paradigms for Benzoylbenzoic Acid Chemistry
Exploration of Novel Catalytic Systems for Selective Transformations
The traditional synthesis of benzoylbenzoic acids, including the 2-(2,5-dimethylbenzoyl) derivative, heavily relies on Friedel-Crafts acylation, which often employs stoichiometric amounts of aluminum chloride (AlCl₃). Future research is focused on developing more sustainable and selective catalytic systems.
Ionic Liquid-Based Catalysts: One promising avenue is the use of ionic liquids as catalysts. For the synthesis of 2-benzoylbenzoic acid, a catalyst system involving imidazole (B134444) organic compounds and anhydrous aluminum chloride has been developed. google.com This approach creates a recyclable catalyst, mitigating the waste associated with traditional methods.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and tunable catalytic sites. A vanadium-centered MOF, MIL-100(V), has demonstrated remarkable selectivity in the aerobic oxidation of benzyl (B1604629) alcohol. rsc.org By simply adjusting the reaction temperature, the catalyst can selectively produce either benzaldehyde (B42025) or benzoic acid. rsc.org This type of switchable selectivity, if applied to the functionalization of the benzoyl or benzoic acid rings of compounds like "2-(2,5-Dimethylbenzoyl)benzoic acid," could allow for precise chemical modifications.
Bifunctional Boronic Acid Catalysts: For transformations involving the carboxylic acid group, novel catalysts are being designed. Bifunctional N,N-di-isopropylbenzylamine-2-boronic acid derivatives have been shown to be effective for direct amide formation. rsc.org These catalysts operate under ambient conditions and their reactivity can be tuned by adding electron-withdrawing or -donating groups. rsc.org
| Catalyst System | Transformation | Key Advantages | Relevant Compound Class |
|---|---|---|---|
| Imidazole/AlCl₃ | Friedel-Crafts Acylation | Recyclable, reduced waste | 2-Benzoylbenzoic acid |
| MIL-100(V) MOF | Aerobic Oxidation | Switchable selectivity (aldehyde vs. acid), heterogeneous | Benzyl Alcohol to Benzoic Acid |
| Bifunctional Boronic Acids | Amide Formation | Ambient conditions, tunable reactivity | Carboxylic Acids |
Advanced Mechanistic Studies using Ultrafast Spectroscopy
The benzophenone (B1666685) moiety in "this compound" is a well-known photosensitizer, making its photophysical properties a key area of interest. Ultrafast spectroscopy techniques, such as sub-picosecond time-resolved absorption spectroscopy, are critical for understanding the intricate details of its excited-state dynamics.
Studies on the parent compound, benzophenone, have revealed a complex intersystem crossing (ISC) process from the initially excited singlet state (S₁) to the triplet state (T₁). acs.orgusc.eduresearchgate.net This transition is fundamental to its role in photochemistry. Research using ultrafast spectroscopy has shown that this is not a simple one-step process. Instead, it involves a two-step kinetic model (S₁ → IS → T₁), where 'IS' is an intermediate species. acs.orgusc.edu This intermediate has been tentatively assigned as a vibrationally "hot" T₁ state that is in interaction with a higher-lying triplet state, T₂(π,π*). acs.orgusc.edu
Surface-hopping ab initio molecular dynamics simulations have further refined this model, suggesting that the population of the triplet state can occur through both a direct (S₁ → T₁) and an indirect (S₁ → T₂ → T₁) mechanism, with the latter being more prevalent. nih.govacs.org These studies predict that a kinetic equilibrium between the T₁ and T₂ states is established within 600 femtoseconds after excitation. nih.govacs.org Applying these advanced spectroscopic and computational methods to "this compound" would elucidate how the dimethyl and carboxylic acid substitutions modulate these fundamental photophysical processes.
| Process | Characteristic Time | Method of Determination |
|---|---|---|
| S₁ → IS (Intermediate State) | ~6.5 ps | Ultrafast Absorption Spectroscopy acs.org |
| IS → T₁ | ~10 ps | Ultrafast Absorption Spectroscopy acs.org |
| S₁ → T₂ → T₁ (Indirect ISC) | Prevalent within 600 fs | Surface-Hopping Dynamics nih.gov |
Chemoinformatics and Machine Learning in Reaction Prediction and Design
Chemoinformatics and machine learning (ML) are revolutionizing organic synthesis by enabling the prediction of reaction outcomes, optimization of conditions, and design of novel synthetic routes. rjptonline.org While specific ML models for "this compound" are not yet developed, the methodologies are broadly applicable.
Forward Reaction Prediction: AI algorithms can be trained on vast databases of chemical reactions to predict the products of a given set of reactants and reagents. jetir.org This can help chemists validate proposed reaction steps and anticipate potential by-products, which is crucial for purification. nih.gov
Retrosynthesis and Yield Prediction: ML platforms are increasingly used for retrosynthesis, proposing potential starting materials for a target molecule. arxiv.org Some models can also predict reaction yields, allowing chemists to prioritize synthetic routes that are likely to be more efficient, thereby saving time and resources. rjptonline.org A significant challenge is the need for large, high-quality datasets. arxiv.org Future work may involve creating specialized datasets for benzoylbenzoic acid derivatives to train more accurate predictive models.
Accelerating Discovery: By integrating ML models, researchers can screen virtual libraries of compounds and predict their properties, accelerating the discovery of new molecules with desired functions. mdpi.com For instance, ML can be used to design novel materials or predict the biological activity of analogues. rjptonline.orgmdpi.com
Development of Bio-Inspired Synthesis Strategies for Analogues
Drawing inspiration from nature offers a powerful paradigm for developing new synthetic strategies and novel molecular architectures.
Photoenzymatic Catalysis: A frontier in catalysis is the use of enzymes that can be activated by light. By engineering photoenzymes, it may be possible to perform selective transformations on benzoylbenzoic acid derivatives under mild conditions. princeton.edu For example, photoexcitation of flavoenzymes has been shown to enable stereoselective radical cyclizations, a type of reaction that could be used to create complex derivatives from simpler benzoylbenzoic acid precursors. princeton.edu
Synthesis of Bioactive Analogues: The benzoic acid scaffold is a common feature in many biologically active molecules. Research into the synthesis of sulfamoyl benzoic acid (SBA) analogues, for example, has led to the discovery of potent and specific agonists for the LPA₂ receptor, which has therapeutic potential. nih.govnih.gov These synthetic efforts, while not strictly "bio-inspired," follow a common drug discovery workflow of creating and testing a library of related compounds to establish structure-activity relationships. nih.gov This approach could be applied to "this compound" to explore its potential pharmacological applications.
Natural Product-Inspired Scaffolds: Dibenzopyranone is a privileged structure found in many natural products with interesting biological properties. researchgate.net Developing synthetic routes to this and other complex scaffolds starting from readily available benzoylbenzoic acids is an active area of research. researchgate.net
Integration into Sustainable Chemical Production Cycles
The production of aromatic carboxylic acids is undergoing a paradigm shift towards greater sustainability, driven by the need to reduce environmental impact and reliance on fossil fuels. essfeed.comnih.govnih.gov
From Lignin to Pharmaceuticals: Lignin, a major component of plant biomass, is a renewable source of aromatic platform chemicals, including benzoic acid derivatives. rsc.org Research is underway to develop "demand-oriented" production chains that convert these lignin-based compounds into active pharmaceutical ingredients (APIs). rsc.org This approach provides a greener, more sustainable route for the production of complex molecules. rsc.org
Microbial Fermentation: An alternative to traditional chemical synthesis is the use of microbial fermentation. essfeed.com This biotechnological approach uses renewable feedstocks like sugars to fuel engineered microorganisms that can produce benzoic acid. This method has the potential to significantly lower the carbon footprint and reduce the hazardous waste associated with conventional production methods that start from toluene. essfeed.com
Lifecycle and Environmental Impact: A critical aspect of sustainable chemistry is understanding the entire lifecycle of a chemical, from production to disposal. nih.govnih.gov Benzoic acid and its derivatives can enter the environment through various pathways. researchgate.net Research into their environmental fate, persistence, and potential to form more harmful pollutants is essential for developing truly sustainable chemical processes. nih.govresearchgate.net Adopting circular economy principles, where waste streams are recycled into raw materials, will be key to minimizing the environmental footprint of benzoylbenzoic acid chemistry. essfeed.com
Q & A
Q. What established synthetic routes are available for 2-(2,5-Dimethylbenzoyl)benzoic acid, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or coupling reactions. For example, analogous compounds like 3,5-dimethylbenzoyl chloride are synthesized by reacting 3,5-dimethylbenzoic acid with thionyl chloride or phenyl chloride in tetrahydrofuran (THF) under reflux conditions . Optimization parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for acylation.
- Solvent choice : Polar aprotic solvents (e.g., THF) to enhance reaction efficiency.
- Temperature control : Reflux at 60–80°C for 2–4 hours to balance yield and side reactions.
Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl and benzoyl groups).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : MALDI-TOF using 2,5-dihydroxybenzoic acid (DHB) as a matrix for accurate mass determination .
- Melting Point Analysis : Compare observed values (e.g., 122–124°C for related dimethylbenzoic acids) with literature data to detect impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points or spectral data) of this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent-dependent crystallization. To address this:
- Thermogravimetric Analysis (TGA) : Identify decomposition patterns linked to impurities.
- X-ray Diffraction (XRD) : Confirm crystal structure consistency across batches.
- Standardized Protocols : Use ICH guidelines for reproducibility in solvent systems (e.g., ethanol vs. acetonitrile) .
For spectral data, cross-validate with computational tools (e.g., DFT simulations of NMR shifts) .
Q. What computational approaches are suitable for modeling the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Quantitative Structure-Activity Relationship (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects (methyl vs. methoxy groups) with bioactivity .
- Docking Studies : Simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina or Schrödinger Suite.
- Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity at the benzoyl moiety .
Q. How do substituent modifications (e.g., methyl vs. methoxy groups) influence the solubility and bioavailability of this compound?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- LogP Determination : Compare experimental (HPLC retention time) vs. calculated (ChemAxon) values to assess lipophilicity.
- Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption.
Methyl groups enhance lipophilicity (logP +0.5 vs. methoxy), reducing aqueous solubility but improving membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
